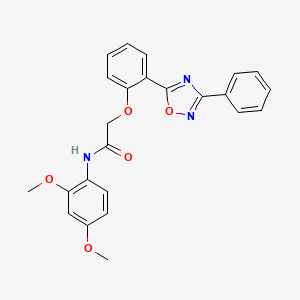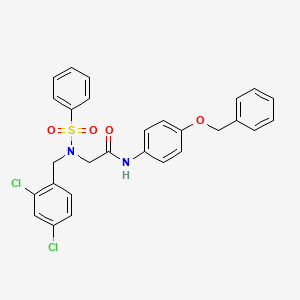![molecular formula C20H18N4O B7692213 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ is a heterocyclic compound that has a pyrazoloquinoline core structure, which is known to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. The inhibition of topoisomerase II may contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is well-tolerated in animal studies. This compound has been shown to have a half-life of approximately 7 hours in rats and is metabolized primarily by the liver. This compound has been found to have a high bioavailability, making it an attractive candidate for in vivo studies.
Advantages and Limitations for Lab Experiments
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of results.
Future Directions
There are several future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with its molecular targets may lead to the development of more effective drugs. Another potential direction is to explore the use of this compound in combination with other drugs. This compound has been shown to enhance the anti-tumor effects of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of viral infections and inflammatory diseases.
Synthesis Methods
The synthesis of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-amino-5-bromo-3-propylpyrazine with 2-chloro-3-formylquinoline in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and hepatitis C virus. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWGMKTBPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

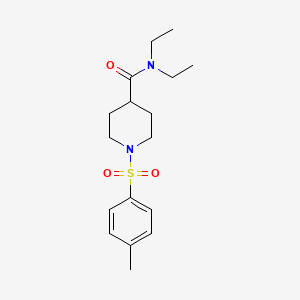

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)
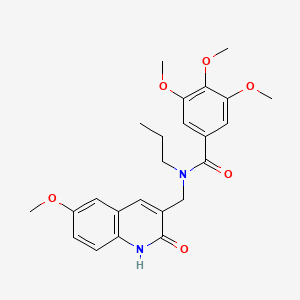

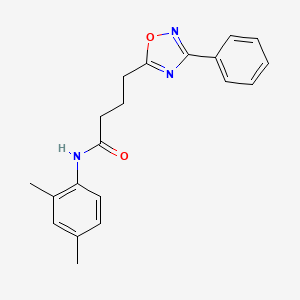
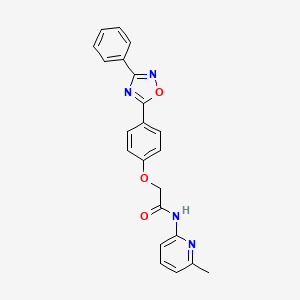
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7692195.png)
